3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one
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Overview
Description
3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one is a heterocyclic compound that contains a thiazolidine ring substituted with a chlorophenyl sulfonyl group and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trichloromethylthioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or trichloromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-oxazolidine: This compound is structurally similar but contains an oxazolidine ring instead of a thiazolidine ring.
4-(Trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group and a pyrrolidine ring, showing similar chemical reactivity.
Uniqueness
3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one is unique due to its combination of a thiazolidine ring with a chlorophenyl sulfonyl and trichloromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl4NO3S2/c11-6-1-3-7(4-2-6)20(17,18)15-5-8(16)19-9(15)10(12,13)14/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUGGXACBFKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl4NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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